NBQX 二ナトリウム塩

概要

説明

科学的研究の応用

Neuroprotection

Case Study:

In a rat focal ischemia model, NBQX demonstrated significant neuroprotective effects by reducing neuronal death and preserving brain function post-injury. The study indicated that treatment with NBQX resulted in a dose-dependent decrease in tissue loss following ischemic events .

Data Table: Neuroprotective Effects of NBQX

| Study Reference | Model Used | Dosage | Outcome |

|---|---|---|---|

| Gill et al. (1992) | Rat focal ischemia | Varies | Reduced tissue loss |

| Wrathall et al. (1994) | Spinal cord injury | Varies | Improved functional recovery |

Anticonvulsant Activity

NBQX has been shown to exhibit anticonvulsant properties in various rodent models. It effectively reduces seizure activity induced by glutamate excitotoxicity.

Case Study:

A study by Chapman et al. (1991) reported that NBQX significantly decreased seizure frequency in mice subjected to induced seizures, highlighting its potential as a therapeutic agent for epilepsy .

Data Table: Anticonvulsant Efficacy of NBQX

| Study Reference | Model Used | Dosage | Outcome |

|---|---|---|---|

| Chapman et al. (1991) | Mouse seizure model | Varies | Decreased seizure frequency |

Electrophysiological Studies

NBQX is widely used in electrophysiological experiments to isolate NMDA receptor currents by blocking AMPA receptor-mediated responses.

Application Example:

In hippocampal neuron cultures, NBQX was utilized to inhibit evoked and spontaneous excitatory postsynaptic currents (EPSCs), allowing researchers to study NMDA receptor activity without interference from AMPA receptors .

Data Table: Electrophysiological Applications of NBQX

| Study Reference | Cell Type | Concentration Used | Result |

|---|---|---|---|

| Hello Bio (2024) | Mouse cortical neurons | 10 µM | Complete blockade of AMPA currents |

| Tocris Bioscience (2018) | Hippocampal neurons | 10 µM | Isolation of NMDA receptor currents |

作用機序

Target of Action

NBQX disodium salt is a selective and competitive antagonist for AMPA and kainate receptors . These receptors are ionotropic glutamate receptors, which play crucial roles in fast excitatory synaptic transmission in the central nervous system .

Mode of Action

NBQX disodium salt inhibits the actions of glutamate by acting at AMPA and kainate receptors . It competes with the neurotransmitter glutamate for binding to these receptors, thereby blocking the activation of the receptors . This results in decreased excitatory synaptic transmission .

Biochemical Pathways

The blockade of AMPA and kainate receptors by NBQX disodium salt affects the glutamatergic signaling pathway. This can lead to a decrease in the levels of mTOR and BDNF , which are important for neuronal survival and synaptic plasticity.

Result of Action

The action of NBQX disodium salt leads to neuroprotective, anticonvulsant, and antinociceptive effects . By blocking the overactivation of AMPA and kainate receptors, it can protect neurons from excitotoxicity, a process that can lead to neuronal damage or death .

Action Environment

The action, efficacy, and stability of NBQX disodium salt can be influenced by various environmental factorsFor instance, its water solubility suggests that it might be more effective in aqueous environments .

生化学分析

Biochemical Properties

NBQX disodium salt plays a significant role in biochemical reactions as it acts as a selective and competitive antagonist of AMPA and kainate receptors . It interacts with these receptors, inhibiting the actions of glutamate . The nature of these interactions is competitive, meaning that NBQX disodium salt competes with glutamate for the same binding sites on the AMPA and kainate receptors .

Cellular Effects

NBQX disodium salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the actions of glutamate at AMPA receptors . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, NBQX disodium salt has been found to decrease mTOR and BDNF levels .

Molecular Mechanism

The molecular mechanism of action of NBQX disodium salt involves its binding interactions with AMPA and kainate receptors . As a competitive antagonist, it binds to these receptors, preventing glutamate from exerting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Dosage Effects in Animal Models

The effects of NBQX disodium salt can vary with different dosages in animal models

Metabolic Pathways

NBQX disodium salt is involved in the glutamatergic neurotransmission pathway, where it interacts with AMPA and kainate receptors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of NBQX disodium salt involves several steps, starting from the appropriate quinoxaline derivatives. The key steps include nitration, sulfonation, and subsequent conversion to the disodium salt form. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of NBQX disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .

類似化合物との比較

Similar Compounds

CNQX: Another antagonist of AMPA receptors but less selective compared to NBQX disodium salt.

DNQX: Similar in function but differs in its chemical structure and selectivity.

Fanapanel (MPQX): A more potent antagonist with different pharmacokinetic properties.

Uniqueness

NBQX disodium salt is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors. Its water-soluble form makes it more suitable for in vivo studies compared to other similar compounds .

生物活性

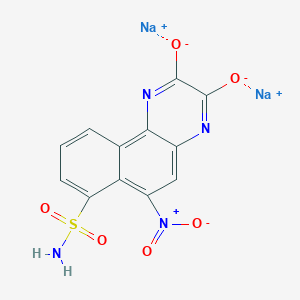

NBQX disodium salt, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. This compound has garnered significant attention in neuropharmacology due to its diverse biological activities, including neuroprotection, anticonvulsant effects, and modulation of synaptic transmission.

- Molecular Formula : C₁₂H₆N₄Na₂O₆S

- Molecular Weight : 380.2 g/mol

- CAS Number : 479347-86-9

- Purity : ≥98%

- Solubility : Water-soluble disodium salt

NBQX acts primarily by blocking AMPA and kainate receptors, which are critical for excitatory neurotransmission in the central nervous system. The compound exhibits competitive inhibition with IC50 values of 0.15 µM for AMPA receptors and 4.8 µM for kainate receptors . By inhibiting these receptors, NBQX reduces excitatory postsynaptic currents (EPSCs), thereby modulating neuronal excitability and protecting against excitotoxicity caused by excessive glutamate release.

Neuroprotective Effects

NBQX has demonstrated significant neuroprotective properties in various models of neurological injury. For instance, in studies involving spinal cord injury (SCI), NBQX administration resulted in a dose-dependent reduction in tissue loss and improved functional outcomes. The highest doses led to nearly a 33% decrease in lesion length and doubled the area of residual white matter compared to control groups .

Anticonvulsant Activity

In models of epilepsy induced by pentylenetetrazol (PTZ), NBQX effectively decreased seizure duration and frequency. Research indicated that treatment with NBQX increased the latency to seizure onset and reduced overall seizure scores in treated rats . This suggests its potential utility as an anticonvulsant agent.

Behavioral Modulation

Studies have also explored the effects of NBQX on social behaviors. In a controlled experiment involving adolescent and adult rats, higher doses of NBQX significantly suppressed social interactions without affecting locomotor activity, indicating a specific impact on social behavior mediated by AMPA receptor inhibition .

Research Findings

Case Studies

-

Spinal Cord Injury Model :

- In a study involving female Sprague-Dawley rats subjected to SCI, NBQX was administered at various doses (1.5 nmol, 5 nmol, 15 nmol). Results showed that the highest dose significantly preserved gray matter at the injury site and enhanced serotonin immunoreactivity, suggesting improved motor function recovery .

- PTZ-Induced Seizures :

特性

IUPAC Name |

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。